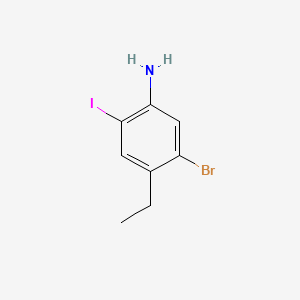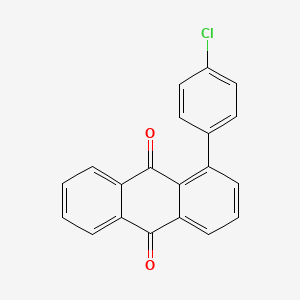![molecular formula C9H8BrN3O2 B13933026 Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate is a heterocyclic compound with a molecular formula of C9H8BrN3O2. It is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 1st position of the imidazo[1,5-A]pyrazine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[1,5-A]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, and alkoxides are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution: Formation of 6-substituted imidazo[1,5-A]pyrazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated imidazo[1,5-A]pyrazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and the imidazo[1,5-A]pyrazine ring system play crucial roles in its interaction with biological targets, facilitating binding and activity.
Comparación Con Compuestos Similares
Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromoimidazo[1,2-A]pyrazine-2-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
6-Bromoimidazo[1,2-A]pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring, resulting in different chemical properties and biological activities.
6-Bromoimidazo[1,2-A]pyrazine-3-carboxylic acid: Similar core structure but with a carboxylic acid group, affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C9H8BrN3O2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
ethyl 6-bromoimidazo[1,5-a]pyrazine-1-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-6-3-11-7(10)4-13(6)5-12-8/h3-5H,2H2,1H3 |
Clave InChI |
VFJKUMLCNZDFAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=NC(=CN2C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)

![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)




